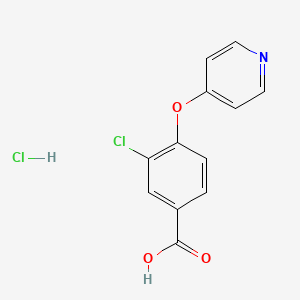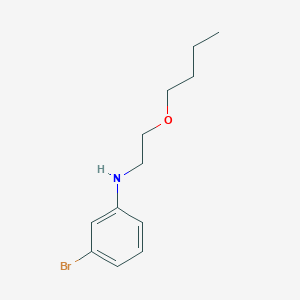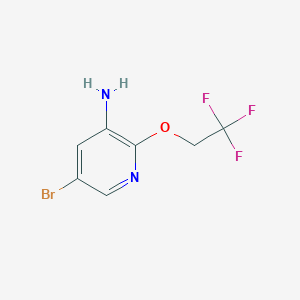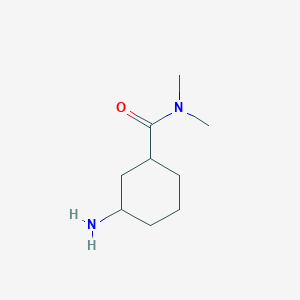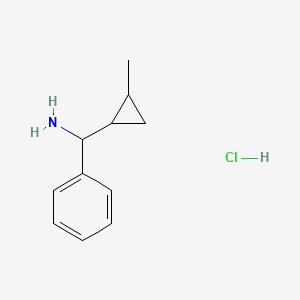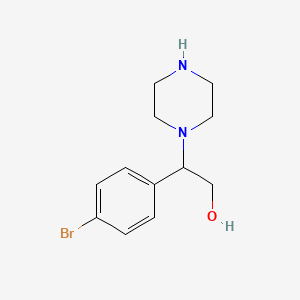![molecular formula C6H15NOS B1525496 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol CAS No. 1183574-06-2](/img/structure/B1525496.png)
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol
Vue d'ensemble
Description
“1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol” is a chemical compound with the molecular formula C6H15NOS . It is also known as "2-Propanol, 1-[(2-aminoethyl)thio]-2-methyl-" .
Molecular Structure Analysis
The molecular weight of “1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol” is 149.25 . The compound has a ChemSpider ID of 26055185 .Applications De Recherche Scientifique
1. Antiulcer Agent Development
A study by Sahoo and Subudhi (2014) involved the synthesis of compounds related to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, exploring their potential as antiulcer agents. These compounds were evaluated using in vivo models and in vitro experiments to understand their antiulcer action, highlighting the compound's potential in medical research (Sahoo & Subudhi, 2014).
2. Biofuel Production
Bastian et al. (2011) discussed the use of 2-methylpropan-1-ol, a compound structurally similar to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, in biofuel production. The study focused on engineering enzymes for efficient biofuel production under anaerobic conditions, demonstrating the compound's relevance in sustainable energy research (Bastian et al., 2011).
3. Antimalarial Activity
Research by Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols, which are chemically related to the compound . These were tested against malaria parasites, showing significant antimalarial activities. This highlights the compound's potential in developing new antimalarial drugs (Robin et al., 2007).
4. Biological Sulfonium Compound Research
Fontecave, Atta, and Mulliez (2004) studied S-adenosylmethionine, a biological sulfonium compound that is chemically related to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol. This research is significant in understanding the role of sulfonium compounds in various biological processes, including their role as a methyl donor (Fontecave, Atta, & Mulliez, 2004).
5. Novel Boracycles Synthesis
A study by Baum, Goldberg, and Srebnik (2006) involved the synthesis of novel boracycles using 2-amino-2-methylpropan-1-ol, which is structurally similar to the target compound. This research contributes to the field of organometallic chemistry and the development of new chemical compounds (Baum, Goldberg, & Srebnik, 2006).
Propriétés
IUPAC Name |
1-(2-aminoethylsulfanyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(2,8)5-9-4-3-7/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQPMIJLEAOKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



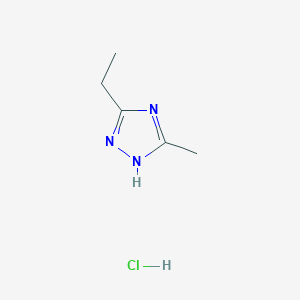
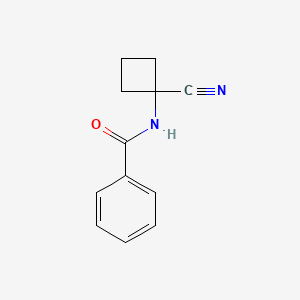
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
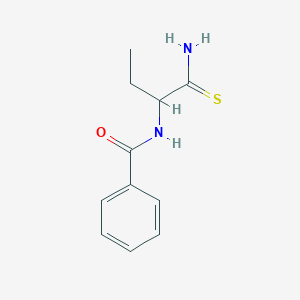
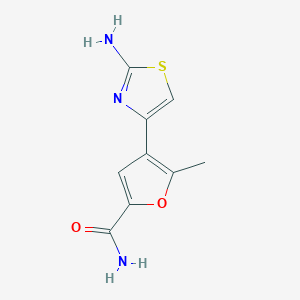
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)
![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)
